Cefatrizine propylene glycol
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Overview
Description
Cefatrizine propylene glycol is a cephalosporin antibiotic designed to combat bacterial infections. Cephalosporins are a large group of antibiotics derived from the mold Cephalosporium, used to inhibit bacterial cell wall synthesis. Cefatrizine, specifically, is a third-generation cephalosporin, which means it has a broad spectrum of activity, particularly against gram-negative bacteria . Propylene glycol acts as a solvent and stabilizer, enhancing the drug’s solubility and bioavailability .
Preparation Methods
The preparation of cefatrizine propylene glycol involves several steps:
Synthetic Routes and Reaction Conditions: The method comprises adding a cefatrizine methanol adduct and a salt-forming agent into a mixture of water and/or an organic solvent. A solvent is then added dropwise to obtain a cefatrizine M salt A adduct. This adduct is dissolved by acid, followed by decoloring, and adjusting the pH using alkali to obtain the cefatrizine A adduct.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring purity and consistency in the final product.
Chemical Reactions Analysis
Cefatrizine propylene glycol undergoes various chemical reactions:
Types of Reactions: It primarily undergoes substitution reactions due to the presence of functional groups like the beta-lactam ring.
Common Reagents and Conditions: Common reagents include acids and bases for pH adjustment, and organic solvents like methanol and acetone.
Major Products: The major product formed is this compound itself, with high purity levels achieved through careful control of reaction conditions.
Scientific Research Applications
Cefatrizine propylene glycol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cefatrizine propylene glycol revolves around its bactericidal properties. It binds to and inhibits penicillin-binding proteins located inside the bacterial cell wall. These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. Inhibition disrupts the cross-linking of peptidoglycan chains, weakening the cell wall structure, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Cefatrizine propylene glycol can be compared with other cephalosporins:
Properties
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIKOHDEYTLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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